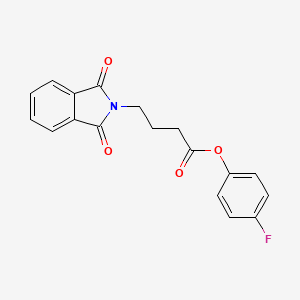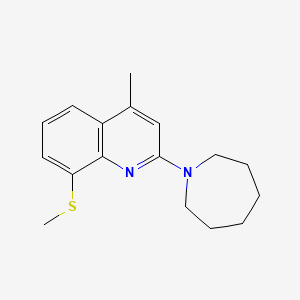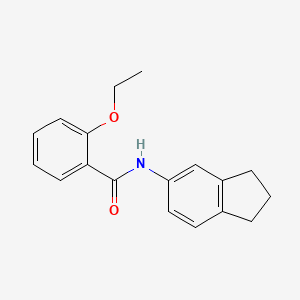
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by CI-994 leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression. This property of CI-994 has led to its use in scientific research for studying gene expression and epigenetic regulation.
作用機序
The mechanism of action of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide involves inhibition of HDAC enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its effect on gene expression, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been reported to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for HDAC enzymes. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to selectively inhibit class I and II HDAC enzymes, which are often overexpressed in cancer cells. This specificity makes 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide a useful tool for studying the role of HDACs in cancer and other diseases. One limitation of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
将来の方向性
There are several potential future directions for research involving 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. Another potential direction is the use of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in combination with other drugs to enhance its anti-cancer effects. Additionally, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide may have potential therapeutic applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully explore these potential applications.
合成法
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N-ethylmorpholine and sulfur dioxide. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. This synthesis method has been reported in several scientific publications.
科学的研究の応用
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications. One area of research where 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been particularly useful is in the study of cancer. HDACs are often overexpressed in cancer cells, which leads to increased chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes, which can result in cell cycle arrest and apoptosis of cancer cells.
特性
IUPAC Name |
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKUSXNXSHKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6647645 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)




![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
